2-Ethyl-5-((2-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
2-ethyl-5-[(2-fluorophenyl)-pyrrolidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4OS/c1-2-13-19-17-22(20-13)16(23)15(24-17)14(21-9-5-6-10-21)11-7-3-4-8-12(11)18/h3-4,7-8,14,23H,2,5-6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSCVHSNRRJNMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCCC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethyl-5-((2-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a compound belonging to the thiazolo[3,2-b][1,2,4]triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, characterization, and biological activity, focusing on its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 346.4 g/mol. The compound features a thiazole ring fused with a triazole moiety, contributing to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 346.4 g/mol |
| CAS Number | 887218-57-7 |
Synthesis
The synthesis of thiazolo[3,2-b][1,2,4]triazoles typically involves multi-step reactions starting from readily available precursors. The synthetic route for this compound has been optimized to enhance yield and purity while ensuring the structural integrity of the target molecule.
Anticancer Properties
Research has indicated that compounds within the thiazolo[3,2-b][1,2,4]triazole class exhibit significant anticancer activity. In vitro studies have demonstrated that derivatives of this compound can inhibit various cancer cell lines effectively. For instance:
- NCI 60 Cell Line Screen : A study reported that certain derivatives showed excellent anticancer properties at concentrations as low as 10 μM without causing toxicity to normal cells (HEK293) .
Anti-inflammatory Effects
Thiazolo[3,2-b][1,2,4]triazoles have also been investigated for their anti-inflammatory properties. The presence of specific functional groups in the structure can enhance their efficacy in reducing inflammation markers in various models.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of thiazolo[3,2-b][1,2,4]triazole derivatives. These compounds have shown activity against a range of bacterial and fungal strains. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the thiazolo and triazole rings can significantly influence potency and selectivity against target cells. For example:
- Substituents at the 5-position of the thiazole ring have been linked to enhanced anticancer activity.
Case Studies
- Anticancer Efficacy : A study evaluated a series of thiazolo[3,2-b][1,2,4]triazoles against multiple cancer cell lines and found that specific modifications led to increased selectivity towards cancer cells while sparing normal cells .
- Anti-inflammatory Activity : In a model of acute inflammation induced by carrageenan in rats, derivatives demonstrated significant reduction in paw edema compared to controls .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The thiazolo[3,2-b][1,2,4]triazole scaffold is highly versatile, with substitutions significantly altering biological activity and physicochemical properties. Key comparisons include:
Key Observations :
- Pyrrolidinyl vs.
- Fluorophenyl Position : The 2-fluorophenyl group in the target compound contrasts with the 4-fluorophenyl in 3c . Meta/para substituents often enhance metabolic stability, but ortho-substituents (as in the target) may influence steric interactions.
- Ethyl vs. Propoxy Groups : The ethyl group at the 2-position in the target compound likely reduces polarity compared to the propoxy group in 5b, affecting blood-brain barrier penetration .
Pharmacological Activity
- Anticonvulsant Activity : Derivatives like 3c (4-fluorophenyl) and 5b (4-propoxy) show potent anticonvulsant effects in maximal electroshock (MES) and pentylenetetrazole (PTZ) models . The target compound’s pyrrolidinylmethyl group may enhance CNS penetration, but its ortho-fluorine could reduce activity compared to 3c.
- Anti-inflammatory Potential: Thiazolo[3,2-b][1,2,4]triazoles with aryl substituents (e.g., ibuprofen analogs) exhibit anti-inflammatory activity . The target’s 2-fluorophenyl group may mimic NSAID pharmacophores.
Physicochemical Properties
- Melting Points : Simpler derivatives like 3b melt at 144–146°C , while bulkier analogs (e.g., 5f with 4-chlorophenyl) exceed 280°C . The target compound’s melting point is likely intermediate, influenced by its ethyl and pyrrolidinylmethyl groups.
- Synthetic Yields : Derivatives with complex substitutions (e.g., 5h, 54% yield) are harder to synthesize than simpler analogs (e.g., 3b, 57.8%) . The target compound’s synthesis may require multi-step routes similar to those in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
